molecular formula C12H14ClNO2S B1302881 (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride CAS No. 270063-44-0

(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride

Cat. No.: B1302881
CAS No.: 270063-44-0
M. Wt: 271.76 g/mol
InChI Key: WBZKGWWYBOKXAS-FVGYRXGTSA-N
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Description

(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is a chiral amino acid derivative with a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the benzothiophene ring.

    Amino Acid Introduction: The benzothiophene is then coupled with a suitable amino acid precursor.

    Chirality Induction: The chiral center is introduced using enantioselective synthesis techniques.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The benzothiophene moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amino group or the benzothiophene ring, resulting in various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution pattern.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amino derivatives and hydrogenated benzothiophene.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The amino acid component may facilitate transport across cell membranes and influence metabolic pathways.

Comparison with Similar Compounds

  • (3-Benzothienyl)-L-beta-homoalanine hydrochloride
  • 3-Benzothienyl-L-alanine

Comparison:

  • Structural Differences: While all these compounds contain the benzothiophene moiety, they differ in the amino acid component and the position of the functional groups.
  • Unique Properties: (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is unique due to its specific chiral center and the position of the amino group, which can influence its biological activity and chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S)-3-amino-4-(1-benzothiophen-3-yl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S.ClH/c13-9(6-12(14)15)5-8-7-16-11-4-2-1-3-10(8)11;/h1-4,7,9H,5-6,13H2,(H,14,15);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZKGWWYBOKXAS-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375849
Record name (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331847-09-7, 270063-44-0
Record name Benzo[b]thiophene-3-butanoic acid, β-amino-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331847-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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